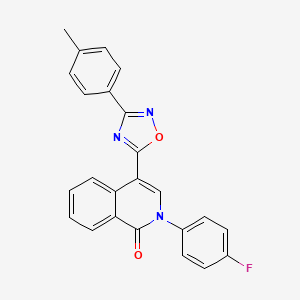

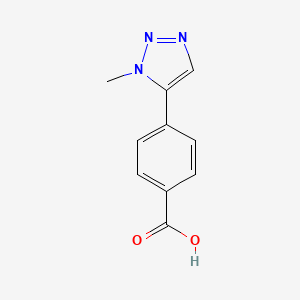

4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid

説明

“4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The 1,2,3-triazole ring system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .

Molecular Structure Analysis

The molecular structure of “4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid” can be characterized by techniques like 1H NMR, 13C NMR, and HR-MS . These techniques provide detailed information about the atomic connectivity and arrangement of atoms in the molecule.

Chemical Reactions Analysis

The chemical reactions involving “4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid” and similar compounds often involve the triazole ring. For example, a polytriazolylamine ligand can stabilize Cu(I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid” can be inferred from its molecular structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature .

科学的研究の応用

Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole ring system, which can be easily synthesized via copper-catalyzed click reactions, has attracted attention in drug discovery4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid derivatives may exhibit antibacterial, antimalarial, and antiviral activities . Researchers have explored their potential as novel therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer’s .

Neurodegenerative Diseases: Alzheimer’s Disease

Alzheimer’s disease (AD) is characterized by memory loss, cognitive impairment, and synaptic damage. The compound’s interaction with acetylcholinesterase (AChE), a key enzyme involved in hydrolyzing acetylcholine, has been studied. AChE inhibitors are relevant for AD treatment . Computational studies predict the binding affinity of this compound to AChE, providing insights for drug development.

Materials Science and Supramolecular Chemistry

1,2,3-triazoles find applications in materials science due to their diverse properties. Researchers have explored their use in polymer chemistry, fluorescent imaging, and supramolecular assemblies. The unique electronic and structural features of 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid derivatives could contribute to novel materials .

Bioconjugation and Chemical Biology

The triazole moiety is amenable to bioconjugation strategies. Researchers have functionalized 1,2,3-triazoles for linking biomolecules, such as proteins or nucleic acids, to other entities. These bioconjugates play a crucial role in chemical biology research and diagnostics .

Fluorescent Imaging and Cellular Labeling

Fluorescent probes containing 1,2,3-triazole motifs have been developed for cellular imaging. The unique photophysical properties of these compounds make them valuable tools for visualizing biological processes and studying cellular dynamics .

Antiproliferative Agents

Specific derivatives of 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid have demonstrated antiproliferative activity against cancer cells. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potency against MV4-11 cells .

作用機序

While the exact mechanism of action of “4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid” is not specified in the retrieved information, similar compounds have shown various biological activities. For example, some 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

将来の方向性

The future directions for research on “4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. For instance, the design and development of more selective and potent anticancer molecules could be a promising direction .

特性

IUPAC Name |

4-(3-methyltriazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-9(6-11-12-13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAFRUNRXUCRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid | |

CAS RN |

1067614-15-6 | |

| Record name | 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2739092.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2739094.png)

![1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride](/img/structure/B2739097.png)

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2739100.png)

![1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2739103.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2739106.png)

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride](/img/structure/B2739109.png)

![N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide](/img/structure/B2739111.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2739113.png)